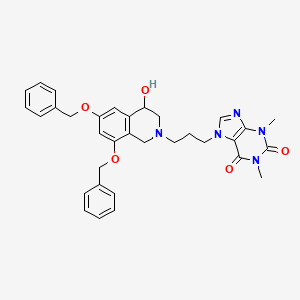
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a methoxy group, a methylpiperazine moiety, and a formamide group attached to a phenyl ring, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by formylation to introduce the formamide group. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a palladium catalyst and formylating agents such as formic acid or formic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-4-(4-methylpiperazin-1-yl)phenyl)formamide.
Reduction: Formation of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)acetamide
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)benzamide
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)thiourea
Uniqueness
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]formamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)11-3-4-12(14-10-17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3,(H,14,17) |
Clave InChI |
ZYAWHKRNEDKXNT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)




![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
